3-cyclopropanecarbonyl-1-(6-methoxypyridin-3-yl)thiourea
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Overview
Description
3-cyclopropanecarbonyl-1-(6-methoxypyridin-3-yl)thiourea is a chemical compound with the molecular formula C11H13N3O2S This compound is known for its unique structure, which includes a methoxypyridine ring, a carbamothioyl group, and a cyclopropanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropanecarbonyl-1-(6-methoxypyridin-3-yl)thiourea typically involves the reaction of 6-methoxypyridine-3-amine with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with thiophosgene to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropanecarbonyl-1-(6-methoxypyridin-3-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the methoxypyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium, room temperature to 80°C.
Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents, room temperature to reflux.
Substitution: Nucleophiles such as amines, thiols; conditionssolvents like ethanol or acetonitrile, room temperature to 60°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-cyclopropanecarbonyl-1-(6-methoxypyridin-3-yl)thiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-cyclopropanecarbonyl-1-(6-methoxypyridin-3-yl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3-cyclopropanecarbonyl-1-(6-methoxypyridin-3-yl)thiourea can be compared with other similar compounds, such as:
- N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide
- N-[(6-methoxypyridin-3-yl)carbamothioyl]thiophene-2-carboxamide
These compounds share structural similarities but differ in their substituents and overall molecular architecture. The unique combination of the methoxypyridine ring and cyclopropanecarboxamide moiety in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(6-methoxypyridin-3-yl)carbamothioyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-16-9-5-4-8(6-12-9)13-11(17)14-10(15)7-2-3-7/h4-7H,2-3H2,1H3,(H2,13,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYCBBFQUUXATN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=S)NC(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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